2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
This compound features a pyrrolo[3,4-d]pyrimidine core, a bicyclic heterocyclic system with fused pyrrole and pyrimidine rings. Key substituents include:
- Morpholin-4-yl group: A six-membered ring containing one oxygen and one nitrogen atom, often used to enhance solubility and modulate pharmacokinetics.
- Trifluoromethylphenyl carboxamide: A lipophilic aromatic group with electron-withdrawing trifluoromethyl (-CF₃), which improves metabolic stability and target binding .
The pyrrolo[3,4-d]pyrimidine scaffold is less common than the pyrrolo[2,3-d]pyrimidine isomer, leading to distinct electronic and steric properties that influence biological activity.
Properties
IUPAC Name |
2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c19-18(20,21)13-1-3-14(4-2-13)23-17(27)26-10-12-9-22-16(24-15(12)11-26)25-5-7-28-8-6-25/h1-4,9H,5-8,10-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJOXUGSWOEJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the morpholino group, the trifluoromethylphenyl group, and the carboxamide group through various chemical reactions. Key steps may include:
Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution.
Amidation Reactions: Formation of the carboxamide group through amidation reactions using suitable amine and carboxylic acid derivatives.
Morpholine Introduction: Incorporation of the morpholino group through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Hydrolysis: The carboxamide group can undergo hydrolysis to yield corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to modulation of biological processes. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Pyrrolo[2,3-d]pyrimidine Derivatives
- 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 10b, ) Structural Differences: The pyrrolo[2,3-d]pyrimidine core (vs. [3,4-d]) alters ring fusion orientation. Substituents include a sulfamoylphenyl group and methoxyphenyl carboxamide. Synthesis: Prepared via Pd-catalyzed coupling (38% yield), similar to the target compound’s synthetic route . Bioactivity: Sulfonamide derivatives often target kinases or carbonic anhydrases, but specific data are unavailable.
b) Thiazolo[3,2-a]pyrimidine Derivatives
- 5-(3-methoxyphenyl)-N-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Structural Differences: A thiazole ring fused to pyrimidine, with methoxyphenyl and morpholinyl groups.
Substituent Modifications
a) Carboxamide Variations
- 7-Cyclopentyl-N,N-dimethyl-2-((4-(methylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 2f, ) Key Features: Methylsulfonylphenyl group (electron-withdrawing) and dimethylcarboxamide. Synthesis: 31.9% yield via Buchwald-Hartwig coupling . 1H NMR Data: Distinct shifts at δ 8.69 (pyrimidine proton) and δ 3.16 (dimethylamino), differing from the target compound’s morpholine signals .
b) Morpholine-Containing Derivatives
- 4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-[3-(morpholin-4-yl)prop-1-yn-1-yl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide () Structural Differences: Morpholinylpropynyl side chain and methoxymethylphenyl group. Implications: The cyclopropyl group may improve metabolic stability, while the propynyl linker enhances conformational flexibility .
Pharmacokinetic and Selectivity Profiles
Structure-Activity Relationship (SAR) Insights
- Morpholine Role : In the target compound, morpholine improves solubility and hydrogen-bonding capacity, a feature shared with and derivatives .
- Trifluoromethylphenyl vs. Sulfonamide : The -CF₃ group in the target compound enhances membrane permeability compared to sulfonamides (–2), which may increase plasma protein binding .
- Core Rigidity : Pyrrolo[3,4-d]pyrimidine’s planar structure (vs. thiazolo[3,2-a]pyrimidine in ) may limit off-target interactions .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolo[3,4-d]pyrimidine-6-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Morpholine is introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) .
- Carboxamide formation : Activation of the carboxylic acid intermediate using reagents like EDCI/HOBt in DMF, followed by coupling with 4-(trifluoromethyl)aniline .
- Optimization : Key parameters include solvent choice (DMF, dichloromethane), temperature (60–100°C), and reaction time (12–24 hours). Yields range from 60–85%, depending on purification methods (e.g., flash chromatography) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR spectroscopy : H and C NMR confirm regioselectivity and substituent positions. For example, morpholine protons resonate at δ 3.6–3.8 ppm, while the pyrrolopyrimidine core shows distinct aromatic signals (δ 7.2–8.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 434.1) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolopyrimidine scaffold, though crystallization challenges may require co-crystallization agents .
Q. How is the preliminary biological activity of this compound screened in academic research?
- Kinase inhibition assays : Tested against receptor tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC values are compared to reference inhibitors like gefitinib .
- Cellular cytotoxicity : Evaluated via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves to determine EC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability for this compound?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMAc) enhance solubility of intermediates but may require substitution with THF/water mixtures for safer scaling .
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)/Xantphos) improve coupling efficiency, reducing byproduct formation .
- Case study : A 15% yield increase was achieved by replacing NaH with KCO in deprotonation steps, minimizing side reactions .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Source validation : Cross-check compound purity (HPLC) and storage conditions (e.g., desiccation to prevent hydrolysis of the carboxamide group) .
- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Meta-analysis : Compare structural analogs (e.g., thiomorpholine vs. morpholine derivatives) to isolate substituent effects on activity .
Q. What computational methods are used to predict binding modes and optimize derivatives?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The morpholine ring shows hydrogen bonding with conserved residues (e.g., Asp831 in EGFR) .
- QSAR modeling : Electron-withdrawing groups (e.g., CF) at the phenyl ring correlate with improved IC values (R = 0.89 in a dataset of 45 analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
